molecular formula C29H52N4O5 B12700323 3,3'-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) CAS No. 85391-30-6

3,3'-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one)

Katalognummer: B12700323
CAS-Nummer: 85391-30-6
Molekulargewicht: 536.7 g/mol
InChI-Schlüssel: TUSZUQKJNKKTFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) is a complex organic compound known for its unique structural properties. It is characterized by the presence of multiple spirocyclic and diazaspirodecane units, which contribute to its stability and reactivity.

Vorbereitungsmethoden

The synthesis of 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) involves several organic reactions. Typically, the synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the spirocyclic intermediates.

    Reaction Conditions: The intermediates undergo a series of reactions, including esterification and cyclization, under controlled conditions.

    Industrial Production: On an industrial scale, the production involves optimizing reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) stands out due to its unique structural features and reactivity. Similar compounds include:

These comparisons highlight the distinct properties and potential applications of 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) in various scientific fields.

Eigenschaften

CAS-Nummer

85391-30-6

Molekularformel

C29H52N4O5

Molekulargewicht

536.7 g/mol

IUPAC-Name

3-[3-(2,2,7,7,9,9-hexamethyl-4-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl)-2-hydroxypropyl]-2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one

InChI

InChI=1S/C29H52N4O5/c1-22(2)15-28(16-23(3,4)30-22)20(35)32(26(9,10)37-28)13-19(34)14-33-21(36)29(38-27(33,11)12)17-24(5,6)31-25(7,8)18-29/h19,30-31,34H,13-18H2,1-12H3

InChI-Schlüssel

TUSZUQKJNKKTFW-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2(CC(N1)(C)C)C(=O)N(C(O2)(C)C)CC(CN3C(=O)C4(CC(NC(C4)(C)C)(C)C)OC3(C)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.